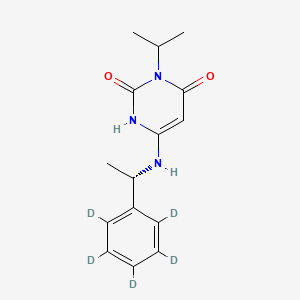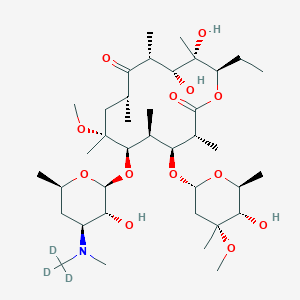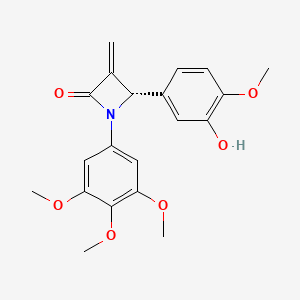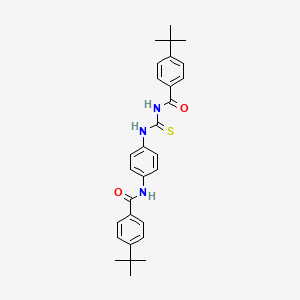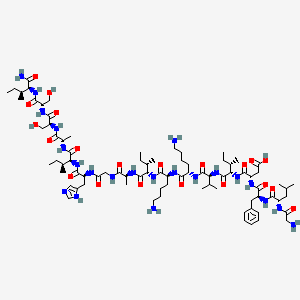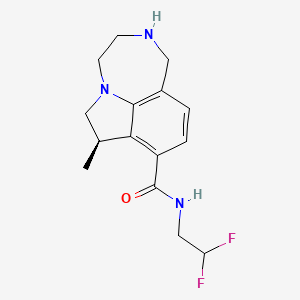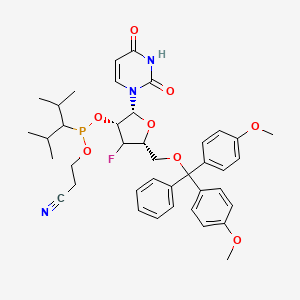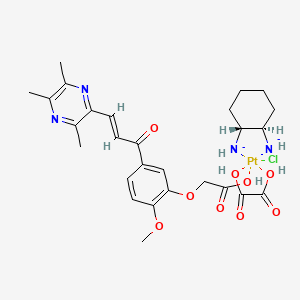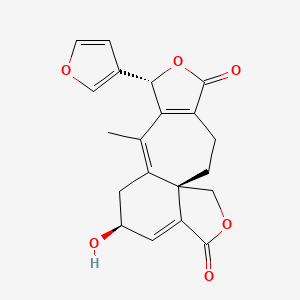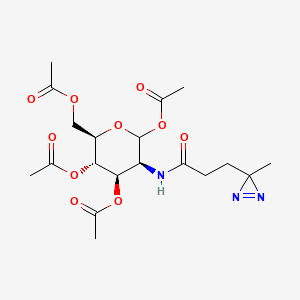
Ac4ManNDAz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ac4ManNDAz is synthesized by incorporating a diazirine group into a mannose derivative. The synthesis involves multiple steps, including the protection of hydroxyl groups, introduction of the diazirine moiety, and subsequent deprotection. The acetyl-protecting groups on all hydroxyl groups reduce the polarity of the compound, allowing it to readily enter cells where it is deprotected to ManNDAz .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar steps as in laboratory synthesis. The process includes the protection of functional groups, introduction of the diazirine group, and purification to achieve high purity (≥98%) .
化学反応の分析
Types of Reactions
Ac4ManNDAz undergoes photo-crosslinking reactions upon UV irradiation. The diazirine group is activated to a reactive carbene that covalently crosslinks to nearby molecules .
Common Reagents and Conditions
Reagents: UV light, cell-permeable solvents (e.g., ethanol, DMSO)
Conditions: UV irradiation at approximately 350 nm
Major Products Formed
The major products formed from the photo-crosslinking reactions are covalent complexes between this compound and nearby glycoproteins or glycolipids .
科学的研究の応用
Ac4ManNDAz is widely used in scientific research for studying glycoprotein and glycolipid interactions. Its applications include:
Chemistry: Used as a photo-crosslinking probe to study molecular interactions.
Biology: Incorporated into cell surface glycoproteins to study cell signaling and protein interactions.
Medicine: Potential use in drug delivery systems and therapeutic monitoring.
Industry: Utilized in the development of biochemical assays and diagnostic tools .
作用機序
Ac4ManNDAz exerts its effects through photo-crosslinking. Once inside the cell, it is metabolized and incorporated into cell surface glycoproteins as a photo-crosslinking sialic acid analog. Upon UV irradiation, the diazirine group is activated to a reactive carbene that covalently crosslinks to nearby molecules, capturing glycoprotein interactions .
類似化合物との比較
Similar Compounds
SiaDAz: Another photo-crosslinking sialic acid analog used for similar applications.
ManNAc analogs: Compounds like Ac4ManNAz that are used for metabolic labeling and studying glycoprotein interactions
Uniqueness
Ac4ManNDAz is unique due to its high cell permeability and efficiency in competing with endogenous sialic acid for incorporation into cell surface glycoproteins. Its ability to form stable covalent crosslinks under UV light makes it a valuable tool for studying molecular interactions .
特性
分子式 |
C19H27N3O10 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H27N3O10/c1-9(23)28-8-13-16(29-10(2)24)17(30-11(3)25)15(18(32-13)31-12(4)26)20-14(27)6-7-19(5)21-22-19/h13,15-18H,6-8H2,1-5H3,(H,20,27)/t13-,15+,16-,17-,18?/m1/s1 |
InChIキー |
UZYLHDJBFVVKBM-GAMQSXCYSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


